This compound can be synthesized through various chemical methods, often involving the manipulation of piperidine and chlorobenzoyl derivatives. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in a ring structure. Its structural formula can be represented as CHClNO, indicating the presence of chlorine, nitrogen, and oxygen atoms along with carbon and hydrogen.
The synthesis of 1-(4-Chlorobenzoyl)piperidin-4-one typically involves several key steps:
For instance, one method involves dissolving piperidin-4-one in dry dichloromethane, adding triethylamine, and then gradually introducing 4-chlorobenzoyl chloride while stirring at room temperature for several hours .
The molecular structure of 1-(4-Chlorobenzoyl)piperidin-4-one is characterized by:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure, providing insights into functional groups and molecular environment .
1-(4-Chlorobenzoyl)piperidin-4-one can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or enhancing its biological activity .
The mechanism of action for 1-(4-Chlorobenzoyl)piperidin-4-one is not fully elucidated but is believed to involve interactions with specific biological targets:
Further research is needed to clarify its exact mechanisms, including receptor interactions and downstream signaling pathways .
1-(4-Chlorobenzoyl)piperidin-4-one exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications .
The applications of 1-(4-Chlorobenzoyl)piperidin-4-one span multiple fields:
Research continues to explore its full potential across these domains .
The systematic IUPAC name for this compound is 1-(4-chlorobenzoyl)piperidin-4-one, defining its core structure as a piperidin-4-one ring substituted at the nitrogen atom by a 4-chlorobenzoyl group. This name follows organic chemistry nomenclature rules by:
The molecular formula C₁₂H₁₂ClNO₂ comprises:
Table 1: Key Identifiers of 1-(4-Chlorobenzoyl)piperidin-4-one
Property | Value |
---|---|
IUPAC Name | 1-(4-Chlorobenzoyl)piperidin-4-one |
CAS Registry Number | 144947-47-7 |
Molecular Formula | C₁₂H₁₂ClNO₂ |
Molecular Weight | 237.68 g/mol |
Smiles Notation | O=C1CCN(C(=O)C2=CC=C(Cl)C=C2)CC1 |
Related Compounds | 1-(4-Chlorobenzyl)piperidin-4-one (CAS 21937-61-1) [2],1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone (CAS 59084-15-0) [7] |
The compound exhibits no chiral centers:
Fourier Transform Infrared (FT-IR) spectroscopy reveals key functional group absorptions:
NMR spectroscopy provides atomic-level structural validation:
Table 2: Characteristic NMR Chemical Shifts for 1-(4-Chlorobenzoyl)piperidin-4-one
Nucleus | Chemical Shift (δ, ppm) | Assignment | Multiplicity/Coupling |
---|---|---|---|
¹H NMR | 2.60–2.70 | H₃, H₅ (piperidinone CH₂–C=O) | t, J = 6.2 Hz |
3.30–3.40 | H₂, H₆ (piperidinone N–CH₂) | t, J = 6.0 Hz | |
3.75–3.85 | H₃, H₅ (piperidinone CH₂–C=O) | Overlapped multiplet | |
7.50–7.55 | H₂, H₆ (aromatic, benzoyl) | d, J = 8.6 Hz | |
7.95–8.00 | H₃, H₅ (aromatic, benzoyl) | d, J = 8.6 Hz | |
¹³C NMR | 41.2 | C₂, C₆ (piperidinone N–CH₂) | |
45.8 | C₃, C₅ (piperidinone CH₂–C=O) | ||
128.5, 129.1 | C₂/C₆, C₃/C₅ (aromatic) | ||
136.8 | C₁ (aromatic, C-Cl) | ||
140.2 | C₄ (aromatic, C–C=O) | ||
170.5 | Amide carbonyl (N–C=O) | ||
206.3 | Ketone carbonyl (piperidinone C4) |
Key features:
UV-Vis spectroscopy shows:
Table 3: Optical Properties of 1-(4-Chlorobenzoyl)piperidin-4-one
Parameter | Value | Significance |
---|---|---|
λ_max (absorption) | 244 nm | Conjugated amide-aryl system transition |
Cutoff wavelength | 244 nm | Onset of electronic absorption |
Optical bandgap (E_g) | 5.09 eV | Wide bandgap characteristic of isolated chromophores |
Transparent range | >300 nm | Suitability for optical applications in visible spectrum |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2